molecular formula C5H14ClNS B3052012 Thiocholine chloride CAS No. 37880-96-9

Thiocholine chloride

Cat. No.: B3052012
CAS No.: 37880-96-9
M. Wt: 155.69 g/mol
InChI Key: JKUAUCQIEHEDSL-UHFFFAOYSA-N
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Description

Thiocholine chloride is a chemical compound that plays a significant role in various biochemical and industrial applications. It is a derivative of choline, where the hydroxyl group is replaced by a thiol group, resulting in a compound with unique chemical properties. This compound is often used in biochemical assays, particularly in the study of acetylcholinesterase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiocholine chloride can be synthesized through the hydrolysis of acetylthiocholine iodide. The process involves acid hydrolysis, which quantitatively converts acetylthiocholine iodide to this compound . The reaction conditions typically include the use of hydrochloric acid as the hydrolyzing agent under controlled temperature and pH conditions.

Industrial Production Methods: In industrial settings, this compound is produced using similar hydrolysis methods but on a larger scale. The process involves the use of industrial-grade hydrochloric acid and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, catering to the demands of biochemical research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Thiocholine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its role in native chemical ligation (NCL), where it acts as a thiol catalyst to enhance reaction efficiency .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or manganese dioxide. The oxidation process typically results in the formation of disulfides.

    Reduction: this compound can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Major Products Formed:

    Oxidation: The major product formed is thiocholine disulfide.

    Reduction: The major product is the reduced form of thiocholine.

    Substitution: The products depend on the nature of the nucleophile involved in the reaction.

Mechanism of Action

Thiocholine chloride exerts its effects primarily through its thiol group, which can participate in various biochemical reactions. In the context of enzyme assays, this compound is hydrolyzed by acetylcholinesterase to produce thiocholine, which then reacts with chromogenic or fluorogenic substrates to produce a measurable signal . This mechanism is widely used in the detection and quantification of enzyme activities.

Comparison with Similar Compounds

Thiocholine chloride can be compared with other similar compounds, such as acetylthis compound and butyrylthis compound:

Uniqueness of this compound: this compound is unique due to its direct use as a thiol reagent in various biochemical and chemical processes. Its ability to participate in native chemical ligation and desulfurization reactions makes it a valuable compound in chemical protein synthesis .

Properties

IUPAC Name

trimethyl(2-sulfanylethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS.ClH/c1-6(2,3)4-5-7;/h4-5H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUAUCQIEHEDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCS.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37880-96-9
Record name Ethanaminium, 2-mercapto-N,N,N-trimethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37880-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, (2-mercaptoethyl)trimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037880969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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